3-[1-(2-Phenoxypropanoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione

Medicinal chemistry Structure-activity relationship Physicochemical profiling

3-[1-(2-Phenoxypropanoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione (CAS 2034490-28-1, molecular formula C₁₆H₁₉N₃O₄, MW 317.34 g/mol) is a synthetic small molecule combining an imidazolidine-2,4-dione (hydantoin) core with a pyrrolidine linker bearing a 2-phenoxypropanoyl N-acyl substituent. The hydantoin scaffold is a recognized privileged structure in medicinal chemistry, historically validated by the clinical anticonvulsant phenytoin (ED₅₀ = 10 mg/kg, MES model; Naᵥ channel IC₅₀ = 40 pM).

Molecular Formula C16H19N3O4
Molecular Weight 317.345
CAS No. 2034490-28-1
Cat. No. B2387838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(2-Phenoxypropanoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
CAS2034490-28-1
Molecular FormulaC16H19N3O4
Molecular Weight317.345
Structural Identifiers
SMILESCC(C(=O)N1CCC(C1)N2C(=O)CNC2=O)OC3=CC=CC=C3
InChIInChI=1S/C16H19N3O4/c1-11(23-13-5-3-2-4-6-13)15(21)18-8-7-12(10-18)19-14(20)9-17-16(19)22/h2-6,11-12H,7-10H2,1H3,(H,17,22)
InChIKeySHZFLOBMTVVMIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(2-Phenoxypropanoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione (CAS 2034490-28-1): Compound-Class Positioning for Research Procurement


3-[1-(2-Phenoxypropanoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione (CAS 2034490-28-1, molecular formula C₁₆H₁₉N₃O₄, MW 317.34 g/mol) is a synthetic small molecule combining an imidazolidine-2,4-dione (hydantoin) core with a pyrrolidine linker bearing a 2-phenoxypropanoyl N-acyl substituent . The hydantoin scaffold is a recognized privileged structure in medicinal chemistry, historically validated by the clinical anticonvulsant phenytoin (ED₅₀ = 10 mg/kg, MES model; Naᵥ channel IC₅₀ = 40 pM) [1]. The 2-phenoxypropanoyl moiety derives from 2-phenoxypropionic acid, a pharmacophore with demonstrated analgesic-antiinflammatory activity superior to acetylsalicylic acid (ASA) and ketoprofen in rodent models [2]. This compound is offered as a research-grade screening compound; its differentiation from close structural analogs—such as the 2-ethoxybenzoyl, phenylethanesulfonyl, and cyclobutanecarbonyl congeners sharing the same pyrrolidinyl-imidazolidinedione core—must be evaluated on structural, physicochemical, and pharmacophoric grounds relevant to target-focused or phenotypic screening campaigns.

Why Generic Substitution Among Pyrrolidinyl-Imidazolidinedione Analogs Fails: The Case for 3-[1-(2-Phenoxypropanoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione


Compounds within the 3-(1-acylpyrrolidin-3-yl)imidazolidine-2,4-dione series share a common core but diverge critically at the N-acyl substituent, which governs hydrogen-bonding capacity, lipophilicity, metabolic vulnerability, and target engagement potential [1]. A sulfonamide-linked analog (e.g., 3-[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione) presents a tetrahedral sulfur center and distinct H-bond acceptor geometry compared with the planar amide of the target compound, altering conformational preferences and protein surface complementarity . The ethoxybenzoyl analog (same MW, C₁₆H₁₉N₃O₄) replaces the ether oxygen of the phenoxypropanoyl group with an ethoxy substituent directly attached to a benzoyl ring, shifting LogP and the spatial distribution of H-bond acceptors . Critically, the target compound uniquely embeds the established 2-phenoxypropionic acid pharmacophore—validated in vivo for analgesic-antiinflammatory activity with reduced gastroulcerogenicity versus NSAID comparators—while the sulfonyl, benzoyl, and cyclobutanecarbonyl analogs lack this specific bioisosteric heritage [2]. These differences mean that replacement with a generic in-class analog risks loss of the pharmacophoric recognition elements, altered ADME profile, and non-equivalent screening outcomes.

Quantitative Differentiation Evidence for 3-[1-(2-Phenoxypropanoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione (CAS 2034490-28-1) Against Closest Analogs


Acyl Linker Chemistry: Amide versus Sulfonamide — H-Bond Acceptor Geometry and LogP Differentiation

The target compound employs a 2-phenoxypropanoyl amide linkage to the pyrrolidine nitrogen, whereas the closest sulfonyl analog, 3-[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione, contains a sulfonamide linker. The amide carbonyl contributes one H-bond acceptor with planar sp² geometry; the sulfonamide presents two S=O acceptors with tetrahedral geometry at sulfur . The structurally simpler precursor 1-(2-phenoxypropanoyl)pyrrolidine has a measured LogP of 1.91 and LogSW of −2.43 ; addition of the imidazolidine-2,4-dione ring to form the target compound is predicted to increase polar surface area (tPSA) by approximately 58.2 Ų (hydantoin ring contribution) and reduce LogP relative to the sulfonyl analog, whose sulfonamide group contributes higher tPSA (~54.4 Ų for −SO₂− vs. ~29.5 Ų for the amide precursor) . These differences directly impact passive membrane permeability, solubility, and protein binding potential in screening assays.

Medicinal chemistry Structure-activity relationship Physicochemical profiling

Pharmacophoric Differentiation: Embedded 2-Phenoxypropionic Acid Moiety — Analgesic-Antiinflammatory Activity Superior to ASA and Ketoprofen

The 2-phenoxypropanoyl substituent of the target compound is the N-acylated form of 2-phenoxypropionic acid, a pharmacophore whose racemates and enantiomers were systematically evaluated for analgesic-antiinflammatory activity by Azzolina et al. (1997) [1]. In that study, several 2-phenoxypropionic acid derivatives demonstrated analgesic efficacy superior or equivalent to ASA and ketoprofen, with significantly reduced gastroulcerogenic activity and low acute toxicity (high ED₅₀ values for lethality). By contrast, analogs bearing ethoxybenzoyl, cyclobutanecarbonyl, or bromo-methoxybenzoyl N-acyl groups lack this validated anti-inflammatory pharmacophoric heritage [2]. This distinction is critical for phenotypic screening in inflammation or pain target panels, where the phenoxypropanoyl moiety may confer target-class-relevant recognition that the other acyl variants cannot replicate.

Pharmacophore Analgesic-antiinflammatory In vivo pharmacology

Hydantoin Scaffold Heritage: Neuronal Voltage-Gated Sodium Channel Binding — Quantitative Class-Level Precedent

The imidazolidine-2,4-dione (hydantoin) core of the target compound is the defining pharmacophoric element of the clinically used anticonvulsant phenytoin (diphenylhydantoin, DPH). In comparative sodium channel binding studies, phenytoin demonstrated an IC₅₀ of 40 pM at neuronal voltage-dependent sodium channels and an anti-MES (maximal electroshock) ED₅₀ of 10 mg/kg in mice [1]. Bicyclic hydantoin analogs with modified substitution patterns retained anti-MES activity (ED₅₀ = 86 mg/kg) even when sodium channel binding was diminished, indicating polypharmacology within the hydantoin class [2]. The pyrrolidine-substituted hydantoin scaffold of the target compound—lacking the 5,5-diphenyl substitution of phenytoin—presents a distinct steric and electronic profile at the hydantoin ring, potentially modulating sodium channel subtype selectivity and off-target CNS profiles relative to classical hydantoins. Analogs within the pyrrolidinyl-imidazolidinedione series (e.g., cyclobutanecarbonyl and indole-carbonyl variants) have been annotated for neurodegnerative and inflammatory disease applications in preclinical research [3].

Ion channel Anticonvulsant Hydantoin pharmacology

Molecular Formula Isomer Differentiation: Phenoxypropanoyl versus Ethoxybenzoyl Substitution — Same MW, Divergent Pharmacophore Topology

The target compound (C₁₆H₁₉N₃O₄, MW 317.34) and 3-[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione share identical molecular formula and mass, yet differ fundamentally in the topology of their N-acyl substituents . The target compound positions a phenoxy group two bonds from the amide carbonyl (Ar-O-CH(CH₃)-C(=O)-), creating a flexible ether-linked aromatic system with a chiral center at the α-carbon. The ethoxybenzoyl analog places the ethoxy group directly on the benzoyl ring (Ar-OCH₂CH₃ substituted benzoyl), resulting in a conformationally distinct aromatic presentation with an additional sp² center in the linker and no α-carbon chirality. This topological divergence means the two isomers present non-identical pharmacophoric point arrangements in 3D space, which will produce different complementarity to protein binding pockets despite identical bulk descriptors . In screening library design, including both isomers provides stereoelectronic diversity; however, for target-focused screening against proteins recognizing the 2-aryloxypropionic acid motif (e.g., certain COX isoforms, PPARs), only the phenoxypropanoyl isomer presents the relevant recognition element [1].

Isosterism Molecular recognition Library design

Recommended Research Application Scenarios for 3-[1-(2-Phenoxypropanoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione (CAS 2034490-28-1)


Inflammation and Pain Target Phenotypic Screening

Deploy this compound in cell-based or in vivo phenotypic screens targeting inflammatory pathways (COX, LOX, NF-κB, NLRP3 inflammasome) and nociception models. The embedded 2-phenoxypropionic acid pharmacophore demonstrated analgesic-antiinflammatory activity superior to ASA and ketoprofen with reduced gastroulcerogenicity in rodent models [1]. The compound retains the hydantoin core, which may confer additional ion channel modulatory activity (Naᵥ IC₅₀ precedent: phenytoin = 40 pM) [2]. The chiral center at the 2-position of the phenoxypropanoyl group enables enantioselective SAR exploration, as enantiomer-dependent potency was observed for the parent 2-phenoxypropionic acid series [1]. Use the non-chiral ethoxybenzoyl analog (same MW) as a pharmacophore-negative control to confirm phenoxypropanoyl-specific activity.

CNS Ion Channel and Neurological Disorder Target Panel Screening

Include this compound in panels targeting neuronal voltage-gated sodium channels (Naᵥ1.1–Naᵥ1.9), calcium channels, and GABAergic targets. The hydantoin scaffold is validated by phenytoin (Naᵥ IC₅₀ = 40 pM; anti-MES ED₅₀ = 10 mg/kg) [2]. The N3-pyrrolidinyl substitution differentiates this compound from 5,5-diphenyl-substituted hydantoins, potentially altering sodium channel subtype selectivity. The phenoxypropanoyl group provides additional H-bond acceptor capacity (ether oxygen + amide carbonyl) and lipophilicity (precursor LogP = 1.91) that may enhance blood-brain barrier penetration relative to more polar hydantoin derivatives. The cyclobutanecarbonyl analog has been annotated for neurodegenerative disease applications [3], supporting this scaffold's relevance to CNS research.

Diversity-Oriented Synthesis (DOS) and Fragment-Based Lead Generation

Utilize this compound as a scaffold-diverse building block in diversity-oriented synthesis libraries. The molecule offers three chemically distinct functionalization sites: (i) the hydantoin N1 and N3 positions, (ii) the pyrrolidine ring carbons, and (iii) the phenoxy aromatic ring. The chiral α-carbon of the phenoxypropanoyl group permits diastereoselective elaboration. When compared with the ethoxybenzoyl molecular formula isomer, this compound introduces a distinct 3D pharmacophore topology (Δ chiral centers = +1; Δ rotatable bonds = +1) despite identical bulk descriptors , enhancing library diversity without increasing the atom-count footprint. The commercial availability of the key intermediate 2-phenoxypropionic acid in both racemic and enantiopure forms [4] facilitates systematic stereochemical SAR expansion.

Antiviral Protease Inhibitor Screening (Flaviviridae)

Screen this compound against flavivirus NS2B-NS3 proteases (DENV, ZIKV, WNV). The pyrrolidine-imidazolidine scaffold class has demonstrated activity against DENV-2 NS2B-NS3 protease in a viral replication assay, with the fused bicyclic pyrrolidino[1,2-c]imidazolidinone core identified as a promising non-peptidic chemotype for protease inhibition [5]. The target compound presents a non-fused (linear) pyrrolidine-imidazolidinedione architecture with a phenoxypropanoyl substituent, offering a structurally differentiated starting point within the same chemotype space. The phenoxy aromatic ring may engage the S2 or S3 subsite of the protease through π-stacking or hydrophobic interactions, analogous to the arene recognition elements identified in the dengue SAR study [5].

Quote Request

Request a Quote for 3-[1-(2-Phenoxypropanoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.